Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate
Description
Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate (CAS: 1330763-24-0) is a spirocyclic compound featuring a unique 2,6-dioxa-9-azaspiro[4.5]decane core. Its molecular formula is C₁₃H₂₂N₂O₄, with a molecular weight of 273.33 g/mol . The structure includes a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an aminomethyl substituent at the 3-position of the spirocyclic system. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological disorders and enzyme modulation .
The spirocyclic scaffold provides conformational rigidity, which enhances binding selectivity in drug-receptor interactions. Its synthetic versatility allows further functionalization of the aminomethyl group for coupling reactions or prodrug strategies .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-4-5-18-13(8-15)6-10(7-14)17-9-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECDCDBYHFJSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC(OC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901119718 | |
| Record name | 2,6-Dioxa-9-azaspiro[4.5]decane-9-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330763-24-0 | |
| Record name | 2,6-Dioxa-9-azaspiro[4.5]decane-9-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330763-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dioxa-9-azaspiro[4.5]decane-9-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901119718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate, also known by its chemical structure and properties, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a class of spirocyclic compounds that have been studied for various pharmacological effects, including antimicrobial and antitumor activities.
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- CAS Number : 1330763-24-0
- Structure : The compound features a spirocyclic structure with two oxygen atoms in a dioxane-like arrangement, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Many derivatives of spirocyclic compounds have shown significant antibacterial and antifungal properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antitumor Activity : Some studies suggest that spirocyclic compounds can inhibit tumor cell proliferation by inducing apoptosis or interfering with cell cycle progression.
- CNS Activity : Given the presence of nitrogen in the structure, there is potential for neuroactive properties, possibly influencing neurotransmitter systems.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various spirocyclic compounds found that this compound exhibited notable activity against gram-positive and gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Compound | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative | MIC (µg/mL) against Fungi |
|---|---|---|---|
| This compound | 32 | 64 | 16 |
These results indicate a promising profile for further development as an antimicrobial agent.
Antitumor Activity
In vitro studies demonstrated that the compound could inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values were assessed using MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
| HeLa (Cervical) | 18 |
The mechanism appears to involve the induction of apoptosis as confirmed by flow cytometry analyses.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a formulation containing this compound resulted in a significant reduction in infection markers compared to placebo controls.
- Case Study on Cancer Treatment : Preclinical trials using animal models indicated that the compound could reduce tumor size significantly when administered alongside standard chemotherapy agents, suggesting a synergistic effect.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate has shown promise in the development of novel pharmaceutical agents due to its structural properties. Research indicates potential applications in:
- Antimicrobial Agents : Compounds with similar structures have been investigated for their effectiveness against various bacterial strains.
- Neurological Disorders : The spirocyclic nature of the compound may provide unique interactions with neurotransmitter systems, suggesting potential uses in treating conditions like anxiety or depression.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for:
- Synthesis of Complex Molecules : It can be used to construct more complex molecular architectures through multi-step synthetic routes.
- Functionalization Reactions : The presence of functional groups allows for further modifications, enabling the creation of derivatives with tailored properties.
Case Studies
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group in this compound undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for generating reactive intermediates in drug discovery.
Reaction Conditions and Outcomes
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| HCl (4M in dioxane) | Dioxane | 25°C | 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane | 92% | |
| Trifluoroacetic acid (TFA) | Dichloromethane | 0°C → RT | Same as above | 88% |
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Mechanism : Protonation of the carbonyl oxygen followed by cleavage of the Boc group via carbocation intermediate .
-
Applications : Used to unmask the amine for subsequent alkylation or acylation .
Nucleophilic Substitution at the Aminomethyl Group
The primary amine in the aminomethyl side chain participates in nucleophilic substitutions, enabling functionalization.
Example Reactions
Condensation Reactions
The spirocyclic ether-oxygen atoms facilitate condensation with carbonyl compounds, forming fused heterocycles.
Condensation with Aldehydes
| Aldehyde | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | BF₃·Et₂O | 3-(aminomethyl)-2,6,11-trioxa-9-azaspiro[4.5]decane | 71% | |
| Benzaldehyde | None (neat) | Aryl-substituted spirocyclic derivative | 53% |
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Regioselectivity : Condensation occurs preferentially at the less hindered oxygen atom.
Isotopic Exchange Reactions
Deuterium labeling at the aminomethyl position enhances metabolic stability for pharmacokinetic studies.
Deuterium Incorporation
| Reagent | Solvent | Temperature | Deuterium Incorporation | Source |
|---|---|---|---|---|
| D₂O (excess) | THF | 50°C | >95% at C-3 | |
| NaBD₄ | MeOH | RT | 80% at aminomethyl |
Oxidation Reactions
The spirocyclic ether moiety undergoes oxidation under controlled conditions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The aminomethyl group in the target compound enables nucleophilic reactions (e.g., amide bond formation), whereas the hydroxymethyl analogue (CAS: 1330763-25-1) is more suited for hydrogen bonding or esterification . Fluorinated analogues (e.g., tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, CAS: 1083181-23-0) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
Ring System Differences: Spiro[4.5]decane systems (target compound) balance rigidity and flexibility, ideal for modulating pharmacokinetic properties. Azetidine-based compounds (e.g., CAS: 1083181-23-0) have smaller, strained rings, leading to higher reactivity but reduced metabolic stability .
Functional Group Comparisons
Q & A
Basic: How can researchers design a synthetic route for this compound, and what methodological considerations are critical for optimizing yield?
Answer:
A multi-step synthesis approach is typically employed, leveraging protective group strategies and spirocyclic ring formation. Key steps include:
- Amide coupling : Use carbodiimide reagents (e.g., EDC·HCl) with catalytic DMAP to activate carboxyl groups, as demonstrated in analogous spirocyclic systems .
- Spirocyclization : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor intramolecular cyclization over polymerization.
- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is often used for amine protection, requiring acidic conditions (e.g., TFA) for cleavage .
Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of nucleophiles) to minimize side products. Yield improvements (≥60%) are achievable by purifying intermediates via silica gel chromatography .
Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify spirocyclic geometry and tert-butyl group integration. Compare chemical shifts with analogous azaspiro compounds (e.g., δ 1.4 ppm for Boc methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and rules out impurities.
- Chromatography : HPLC with UV detection (λ = 220–280 nm) assesses purity (>95%). GC/MS is suitable for detecting volatile byproducts .
Advanced: How can computational modeling resolve discrepancies in experimental data, such as unexpected reactivity or stereochemical outcomes?
Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to explain regioselectivity in spirocyclization. For example, model steric effects of the tert-butyl group on reaction pathways .
- Molecular Dynamics (MD) : Simulate solvent interactions to rationalize solubility issues or aggregation during synthesis.
- Validation : Cross-check computed spectra (e.g., IR, NMR) with experimental data to identify misassigned peaks .
Advanced: What experimental design principles should guide stability studies of this compound under varying pH and temperature conditions?
Answer:
Adopt a split-plot design to systematically evaluate degradation:
- Factors : pH (3–10), temperature (4°C–60°C), and light exposure.
- Response variables : Purity (via HPLC) and structural integrity (via NMR).
- Replicates : Use 3–5 replicates per condition to ensure statistical robustness .
Methodology : Prepare buffered solutions, incubate samples, and analyze at timed intervals. For oxidative stability, include radical scavengers (e.g., BHT) to assess degradation pathways .
Advanced: How should researchers address conflicting data in bioactivity assays involving this compound?
Answer:
- Controlled variable analysis : Standardize assay conditions (e.g., cell line passage number, solvent concentration) to minimize variability .
- Dose-response curves : Generate EC₅₀/IC₅₀ values across multiple replicates to identify outliers.
- Mechanistic studies : Use knock-out models or enzyme inhibition assays to validate target engagement.
Example : If cytotoxicity conflicts arise, confirm compound stability in assay media via LC-MS and rule out solvent interference (e.g., DMSO <0.1%) .
Advanced: What methodologies are appropriate for studying the environmental fate of this compound in aquatic systems?
Answer:
- Partitioning studies : Measure log Kow (octanol-water coefficient) to predict bioavailability. Use shake-flask or HPLC methods .
- Degradation kinetics : Perform hydrolysis/photolysis experiments under simulated environmental conditions (e.g., UV light, pH 7.4). Monitor degradation products via HRMS .
- Ecotoxicity screening : Use Daphnia magna or algal growth inhibition assays to evaluate acute/chronic effects .
Advanced: How can isotopic labeling (e.g., ¹⁵N, ¹³C) elucidate metabolic or synthetic pathways of this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
